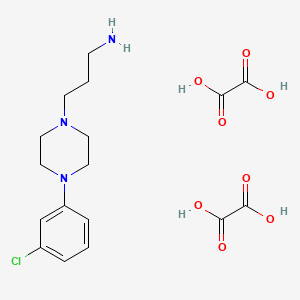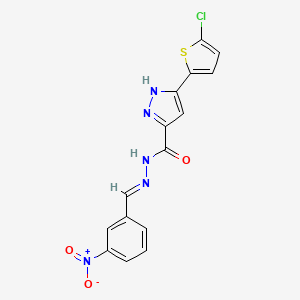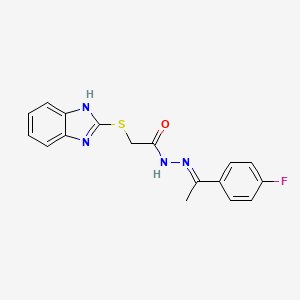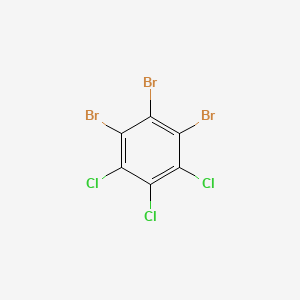![molecular formula C11H11BrCl3N3OS B15078577 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE is a complex organic compound characterized by the presence of a bromophenyl group, a thioureido group, and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the desired thioureido compound. The final step involves acetylation using acetic anhydride under controlled conditions to obtain N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trichloroethyl group, yielding simpler derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group typically yields sulfoxides or sulfones, while reduction can lead to the formation of simpler amides or amines.
Scientific Research Applications
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The thioureido group can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-PHENYL)-THIOUREA: Similar structure but lacks the trichloroethyl and acetyl groups.
N-(4-BROMO-PHENYL)-ACETAMIDE: Similar structure but lacks the thioureido group.
N-(1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for interactions with biological targets, while the thioureido group provides additional sites for hydrogen bonding and reactivity.
Properties
Molecular Formula |
C11H11BrCl3N3OS |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]acetamide |
InChI |
InChI=1S/C11H11BrCl3N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-4-2-7(12)3-5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20) |
InChI Key |
KFALXDKCAJRLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078523.png)
![N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
![N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15078529.png)

![(5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15078532.png)
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15078541.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15078587.png)
